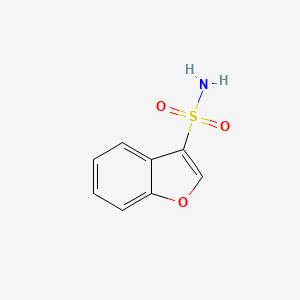

3-Benzofuransulfonamid

Übersicht

Beschreibung

3-Benzofuransulfonamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a number of interesting properties that make it useful for a variety of applications. In

Wirkmechanismus

Target of Action

3-Benzofuransulfonamide, like other benzofuran derivatives, has been found to have a wide range of biological and pharmacological applications Benzofuran derivatives have been reported to interact with various clinically approved targets . Sulfonamides, a class of compounds to which 3-Benzofuransulfonamide belongs, have a plethora of drug targets .

Mode of Action

Benzofuran derivatives have been reported to exhibit antimicrobial properties . Sulfonamides, in general, are known to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .

Biochemical Pathways

Benzofuran derivatives have been reported to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that 3-Benzofuransulfonamide may interact with multiple biochemical pathways.

Pharmacokinetics

It has been reported that one of the targets achieved with most of the more recent benzofuran derivatives is improved bioavailability, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been reported to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that 3-Benzofuransulfonamide may have similar molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Benzofuransulfonamide. It is known that sulfonamides, due to their biological activity and high resistance to biodegradation, may lead to long residence times in both water and soil matrices .

Vorteile Und Einschränkungen Für Laborexperimente

One of the primary advantages of using 3-Benzofuransulfonamide in lab experiments is its potency as an enzyme inhibitor. This compound has been found to be highly effective in inhibiting a variety of enzymes, making it a useful tool for studying enzyme function. However, one of the limitations of using this compound is its potential toxicity. It has been found to be toxic to some cell lines, which can limit its use in certain experiments.

Zukünftige Richtungen

There are a number of future directions for research on 3-Benzofuransulfonamide. One area of interest is the development of new synthesis methods that can produce the compound more efficiently and with higher yields. Another area of research is the development of new applications for this compound, such as in the treatment of cancer or other diseases. Additionally, further investigation into the mechanism of action of this compound could lead to the development of new enzyme inhibitors with even greater potency and specificity.

Wissenschaftliche Forschungsanwendungen

Antikrebstherapeutisches Potenzial

Benzofuran-Gerüste, zu denen auch 3-Benzofuransulfonamid gehört, weisen einzigartige therapeutische Potenziale auf und sind in verschiedenen klinischen Medikamenten enthalten . Sie haben eine außergewöhnliche inhibitorische Wirksamkeit gegen eine Reihe menschlicher Krebszelllinien im Vergleich zu einer großen Anzahl von Referenz-Antikrebsmedikamenten gezeigt . Dies deutet darauf hin, dass this compound ein vielversprechender Kandidat für die Entwicklung als Antikrebsmittel sein könnte .

Hemmung des Zellwachstums

Eine Studie ergab, dass eine Verbindung, die mit this compound verwandt ist, den Phosphorylierungsgrad von ERK (extrazelluläre signalregulierte Kinase) signifikant reduzierte . Dies deutet darauf hin, dass die Verbindung das Zellwachstum stoppen und die Apoptose bestimmter Zellen fördern könnte, indem sie den RAS/RAF/MEK/ERK-Signalweg blockiert .

Antibakterielle Aktivitäten

Fluorierte Heterocyclen, zu denen auch Benzofurane gehören, weisen signifikante antimikrobielle Aktivitäten auf . Die Aktivitäten dieser Verbindungen waren fast gleich oder übertrafen die Wirksamkeit der Referenzmedikamente . Dies deutet darauf hin, dass this compound auch potenzielle antimikrobielle Anwendungen haben könnte .

Reduzierte Zytotoxizität in nicht-krebsartigen Zelllinien

Fluorierte Heterocyclen, einschließlich Benzofurane, haben einen vielversprechenden Sicherheitsindex durch ihre reduzierte Zytotoxizität in nicht-krebsartigen Zelllinien gezeigt . Dies deutet darauf hin, dass this compound bei therapeutischen Anwendungen sicherer sein könnte .

Entwicklungen in der Wirkstoffentwicklung

Einige fluorierte Heterocyclen, darunter auch Benzofurane, haben sich als Leitstrukturen für die Entwicklung von Medikamenten erwiesen . Dies deutet darauf hin, dass this compound als Ausgangspunkt für die Entwicklung neuer Medikamente verwendet werden könnte .

Synthese von Benzofuran-Heterocyclen

Benzofuran-Heterocyclen, darunter auch this compound, werden durch innovative Syntheserouten und katalytische Strategien hergestellt . Dies macht this compound zu einer wertvollen Verbindung im Bereich der organischen Synthese .

Biochemische Analyse

Biochemical Properties

3-Benzofuransulfonamide, like other benzofuran compounds, has been found to interact with various enzymes, proteins, and other biomolecules. These interactions can influence biochemical reactions, contributing to the compound’s biological activities . For instance, benzofuran compounds have been shown to exhibit potent biological properties including analgesic, anti-inflammatory, antibacterial, antifungal, antitumor, antiviral, and enzyme inhibitory activities .

Cellular Effects

3-Benzofuransulfonamide can have various effects on different types of cells and cellular processes. For example, some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 3-Benzofuransulfonamide involves its interactions with biomolecules at the molecular level. This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, sulfonamide drugs are known to be competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Temporal Effects in Laboratory Settings

The effects of 3-Benzofuransulfonamide can change over time in laboratory settings. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-Benzofuransulfonamide can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

3-Benzofuransulfonamide may be involved in various metabolic pathways, interacting with enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .

Transport and Distribution

3-Benzofuransulfonamide is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 3-Benzofuransulfonamide and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

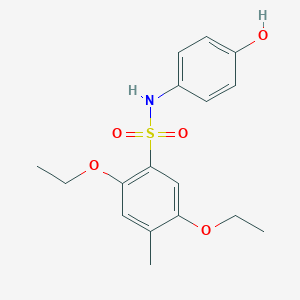

IUPAC Name |

1-benzofuran-3-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO3S/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNJIGDHOUPBYOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

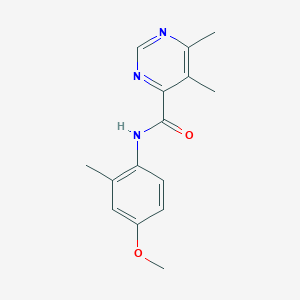

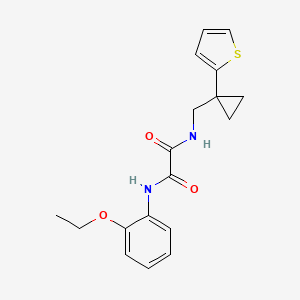

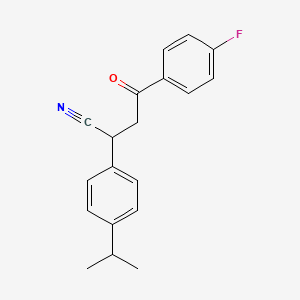

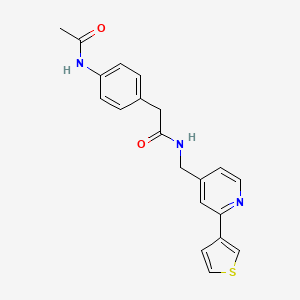

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2386233.png)

![2-[(4-Bromophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2386237.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoxaline-6-carboxamide](/img/structure/B2386238.png)

![2-Methoxyethyl 6-bromo-2-methyl-5-[(3-nitrophenyl)methoxy]-1-benzofuran-3-carboxylate](/img/structure/B2386244.png)